

Application Notes and Protocols for MYCi361 In Vitro Assays

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Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

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Abstract

MYCi361 is a small molecule inhibitor of the MYC transcription factor, a protein frequently deregulated in a majority of human cancers.[1] **MYCi361** directly binds to MYC, disrupting its heterodimerization with MAX and hindering MYC-driven gene expression.[1][2] Furthermore, **MYCi361** promotes the degradation of MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasomal degradation.[1][2][3] These mechanisms of action translate to the inhibition of cancer cell proliferation and the induction of immunogenic cell death, making **MYCi361** a compound of significant interest for cancer therapy research.[2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of **MYCi361**.

Quantitative Data Summary

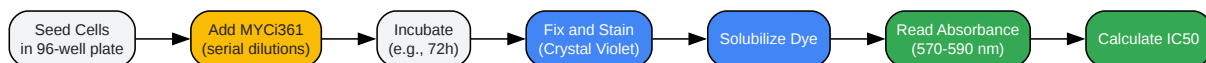
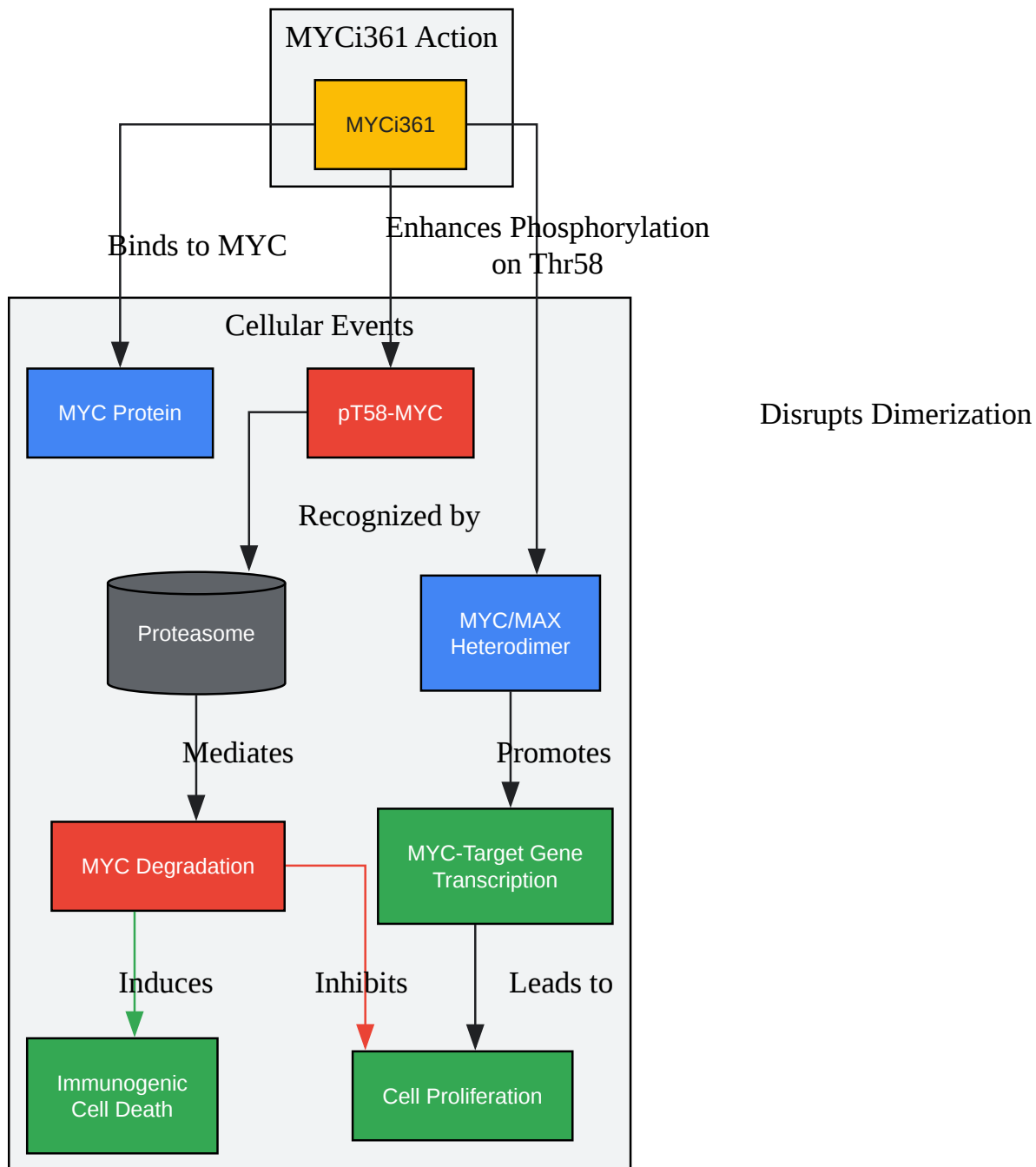
The following tables summarize the key quantitative parameters of **MYCi361** activity from in vitro studies.

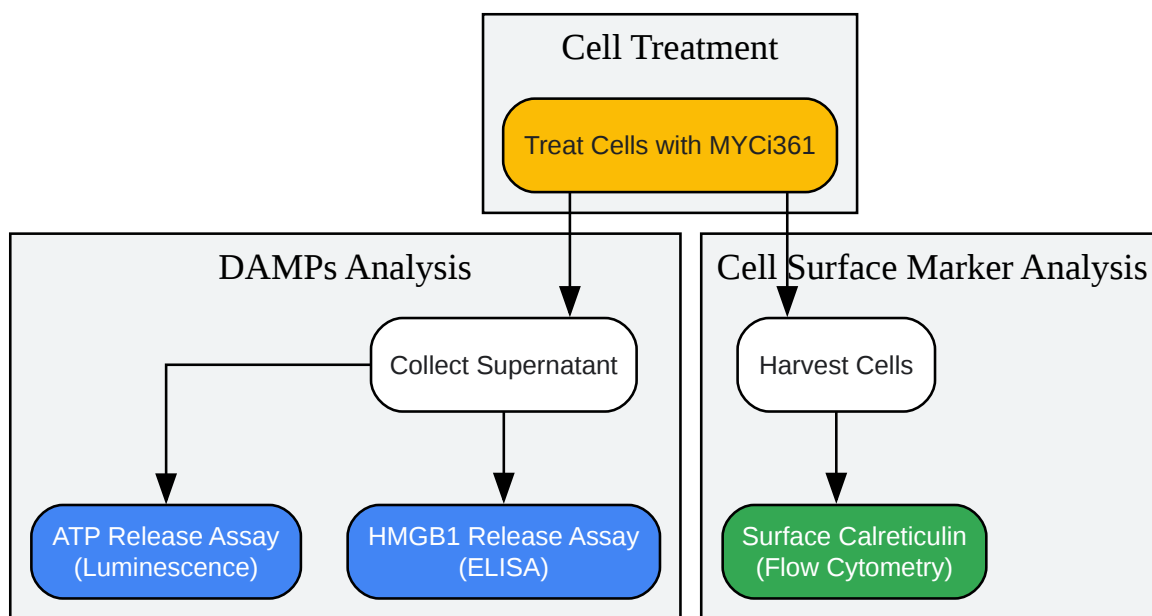
Table 1: Binding Affinity and IC50 Values of **MYCi361**

Parameter	Value	Cell Lines/Assay Conditions
Binding Affinity (Kd)	3.2 μ M	Cell-free assay for binding to MYC.[1][2][3]
IC50 (Cell Viability)	2.9 μ M	MycCaP (Prostate Cancer)[4]
1.4 μ M	LNCaP (Prostate Cancer)[4]	
1.6 μ M	PC3 (Prostate Cancer)[4]	
2.6 μ M	MV4-11 (Leukemia)[4]	
5.0 μ M	HL-60 (Lymphoma)[4]	
2.1 μ M	P493-6 (Lymphoma)[4]	
4.9 μ M	SK-N-B2 (Neuroblastoma)[4]	

Signaling Pathway

The following diagram illustrates the mechanism of action of **MYCi361**, leading to the inhibition of MYC activity and subsequent cellular responses.





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